
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the third position, a pyrrolidine ring at the second position, and a vinyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group at the fifth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the vinyl group can participate in covalent bonding or other interactions. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl and vinyl groups, resulting in different chemical reactivity and biological activity.
3-Methyl-2-(pyrrolidin-1-yl)pyridine: Similar structure but without the vinyl group, leading to different applications and properties.
5-Vinyl-2-(pyrrolidin-1-yl)pyridine:
Uniqueness
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s versatility in synthetic chemistry and its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
5-ethenyl-3-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C12H16N2/c1-3-11-8-10(2)12(13-9-11)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3 |
Clave InChI |
JLLWPTQBZVFROU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



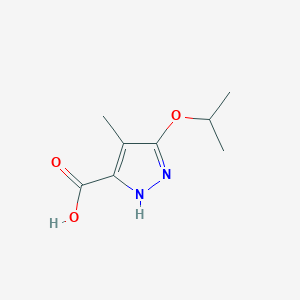


![2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11811092.png)



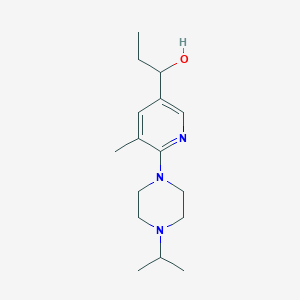
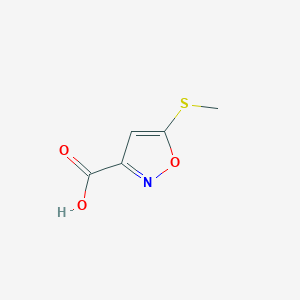
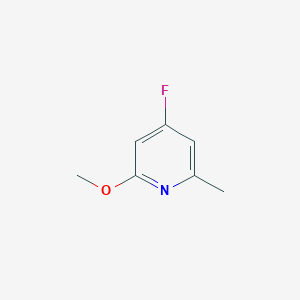

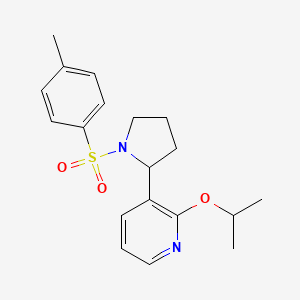
![5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11811150.png)
